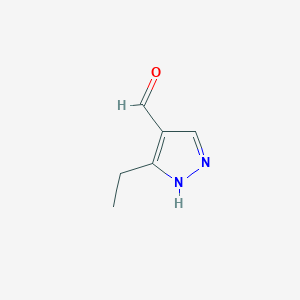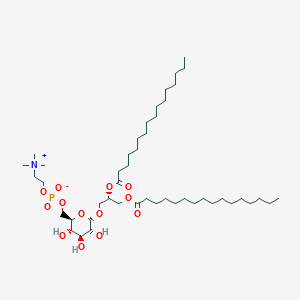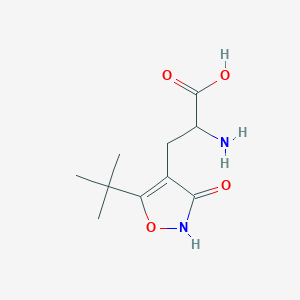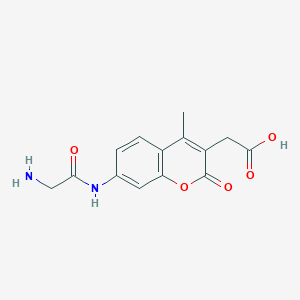![molecular formula C12H19NO2 B115159 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol CAS No. 96948-64-0](/img/structure/B115159.png)
4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol
Overview
Description
4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, also known as salbutamol, is a short-acting β2-adrenergic receptor agonist. It is commonly used in the treatment of breathing problems in patients with asthma or chronic obstructive pulmonary disease (COPD). The compound’s molecular formula is C13H21NO3 .
Mechanism of Action
Target of Action
The primary target of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, also known as Salbutamol, is the Beta-2 adrenergic receptor . This receptor is a part of the sympathetic nervous system and plays a crucial role in smooth muscle relaxation, particularly in bronchial and vascular muscles.
Mode of Action
Salbutamol acts as a short-acting agonist of the Beta-2 adrenergic receptor . It binds to these receptors, mimicking the action of adrenaline, a natural bronchodilator produced by the human body. This binding triggers a cascade of biochemical reactions leading to the relaxation of smooth muscles in the airways .
Biochemical Pathways
Upon binding to the Beta-2 adrenergic receptors, Salbutamol activates the adenylate cyclase enzyme, which increases the production of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP lead to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in muscle relaxation . This pathway is critical in the dilation of bronchial and vascular muscles.
Result of Action
The primary molecular effect of Salbutamol is the relaxation of bronchial smooth muscles, leading to bronchodilation . This helps to alleviate symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD), where the airways become constricted. On a cellular level, it reduces the release of inflammatory mediators from mast cells in the lungs.
Biochemical Analysis
Biochemical Properties
The compound acts as a short-acting β2-adrenergic receptor agonist . It interacts with β2-adrenergic receptors, which are proteins that play a crucial role in biochemical reactions, particularly in the relaxation of bronchial muscles .
Cellular Effects
4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol influences cell function by acting on β2-adrenergic receptors. It can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to β2-adrenergic receptors. This interaction can lead to enzyme activation or inhibition and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol typically involves the reaction of 4-hydroxyacetophenone with tert-butylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of β2-adrenergic receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Extensively used in the development of bronchodilators for asthma and COPD treatment.
Industry: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Comparison with Similar Compounds
Similar Compounds
Albuterol: Another β2-adrenergic receptor agonist with similar bronchodilatory effects.
Levalbuterol: The R-enantiomer of albuterol, known for its higher potency and fewer side effects.
Terbutaline: A β2-adrenergic receptor agonist used for similar therapeutic purposes.
Uniqueness
4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol is unique due to its specific molecular structure, which provides a balance between efficacy and safety in bronchodilation. Its rapid onset of action and relatively short duration make it suitable for acute relief of asthma symptoms .
Properties
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)13-8-11(15)9-4-6-10(14)7-5-9/h4-7,11,13-15H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGFUYPGDLRKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914243 | |
| Record name | t-Butylnorsynephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96948-64-0, 7376-67-2 | |
| Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96948-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butylnorsynephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007376672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kwd 2066 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096948640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | t-Butylnorsynephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salbutamol EP Impurity B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | T-BUTYLNORSYNEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RM5R3DQXG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)


![3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile](/img/structure/B115110.png)

